

# Durability of LDL-C Reduction by Inclisiran: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | AS-Inclisiran sodium |           |
| Cat. No.:            | B15603270            | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the long-term efficacy of Inclisiran in reducing low-density lipoprotein cholesterol (LDL-C) against other leading lipid-lowering therapies. The data presented is compiled from pivotal clinical trials, offering a quantitative and methodological overview to inform research and development in cardiovascular medicine.

# Long-Term LDL-C Reduction: A Head-to-Head Comparison

Inclisiran has demonstrated a sustained and potent reduction in LDL-C levels over several years of study. The following tables summarize the long-term efficacy of Inclisiran compared to other key LDL-C lowering agents: PCSK9 monoclonal antibodies (evolocumab and alirocumab), ezetimibe, and statins (atorvastatin and rosuvastatin).



| Drug                         | Clinical Trial              | Treatment<br>Duration                           | Mean LDL-C<br>Reduction                            | Key Findings                                                                                       |
|------------------------------|-----------------------------|-------------------------------------------------|----------------------------------------------------|----------------------------------------------------------------------------------------------------|
| Inclisiran                   | ORION-8[1][2][3]            | Up to 6.8 years<br>(mean 3.7 years)             | ~49.4%                                             | Consistent and durable LDL-C lowering with no evidence of attenuation over time.                   |
| Evolocumab                   | FOURIER-<br>OLE[4][5]       | Up to 8.4 years<br>(median 5.0<br>years in OLE) | ~58.4% (from<br>baseline in OLE)                   | Sustained LDL-C reduction with a median LDL-C of 30 mg/dL at 12 weeks in the open-label extension. |
| Alirocumab                   | ODYSSEY OUTCOMES[3] [6]     | Median 2.8 years                                | ~54.7%                                             | Significant and sustained LDL-C reduction in patients with recent acute coronary syndrome.         |
| Ezetimibe (+<br>Simvastatin) | IMPROVE-IT[7]<br>[8][9][10] | Median 6 years                                  | ~24% (incremental reduction vs. simvastatin alone) | Modest but consistent long- term reduction in LDL-C when added to statin therapy.                  |
| Atorvastatin                 | SPARCL[11][12]              | Median 4.9 years                                | ~53% (80 mg<br>dose)                               | Potent and sustained LDL-C reduction in patients with a history of stroke or TIA.                  |



Rosuvastatin

JUPITER[13][14]
[15][16]

Median 1.9 years
(trial stopped early)

(trial stopped dose)

early)

Significant LDLC reduction in a
primary
prevention
population with
elevated hs-CRP.

**Dosing and Administration Comparison** 

| Drug         | Brand Name | Mechanism of Action                                      | Typical Dosing<br>Regimen                                                                      |
|--------------|------------|----------------------------------------------------------|------------------------------------------------------------------------------------------------|
| Inclisiran   | Leqvio     | Small interfering RNA<br>(siRNA) targeting<br>PCSK9 mRNA | 284 mg subcutaneous injection once every 6 months (after initial doses at day 1 and 90)[6][17] |
| Evolocumab   | Repatha    | Monoclonal antibody inhibiting PCSK9                     | 140 mg subcutaneous injection every 2 weeks or 420 mg once a month[1][3][5]                    |
| Alirocumab   | Praluent   | Monoclonal antibody inhibiting PCSK9                     | 75 mg or 150 mg<br>subcutaneous<br>injection every 2<br>weeks, or 300 mg<br>every 4 weeks[18]  |
| Ezetimibe    | Zetia      | Cholesterol absorption inhibitor                         | 10 mg oral tablet once<br>daily[4][19]                                                         |
| Atorvastatin | Lipitor    | HMG-CoA reductase inhibitor (statin)                     | 10-80 mg oral tablet once daily[20][21][22]                                                    |
| Rosuvastatin | Crestor    | HMG-CoA reductase inhibitor (statin)                     | 5-40 mg oral tablet<br>once daily[2][23][24]<br>[25]                                           |



Check Availability & Pricing

## **Experimental Protocols: A Methodological Overview**

The long-term efficacy of these LDL-C lowering therapies has been validated through rigorous, large-scale clinical trials. Below is a summary of the key methodologies employed in the pivotal trials cited.

## **Inclisiran: The ORION Program**

The ORION (ORION-1, ORION-3, ORION-9, ORION-10, ORION-11, and the open-label extension ORION-8) series of trials were designed to assess the long-term efficacy and safety of Inclisiran.[1][26]

- ORION-3: This was an open-label extension of the Phase 2 ORION-1 trial. Patients who had completed ORION-1 were enrolled and received open-label Inclisiran 300 mg subcutaneously every 6 months for up to 4 years. The primary endpoint was the percentage change in LDL-C from baseline to day 210 of the extension study.[10]
- ORION-8: This is a multi-center, open-label extension trial that enrolled patients who completed the ORION-9, ORION-10, ORION-11, and ORION-3 trials.[15][27] Participants received open-label Inclisiran 300 mg (equivalent to 284 mg of inclisiran) twice a year for up to an additional three years.[14] The primary endpoint was the proportion of patients achieving their pre-specified LDL-C targets.[14]

### **Evolocumab: The FOURIER-OLE Study**

The FOURIER (Further Cardiovascular Outcomes Research with PCSK9 Inhibition in Subjects with Elevated Risk) trial and its open-label extension (OLE) assessed the long-term safety and efficacy of evolocumab.[4][5]

FOURIER: This was a randomized, double-blind, placebo-controlled trial involving over 27,000 patients with atherosclerotic cardiovascular disease and LDL-C levels ≥70 mg/dL on statin therapy.[28] Patients were randomized to receive either evolocumab (140 mg every two weeks or 420 mg monthly) or a placebo.[28] The primary endpoint was a composite of cardiovascular death, myocardial infarction, stroke, hospitalization for unstable angina, or coronary revascularization.[29]



• FOURIER-OLE: Patients who completed the FOURIER trial were eligible to enroll in this open-label extension. All participants received evolocumab and were followed for a median of 5 years to assess long-term safety and cardiovascular outcomes.[4]

### Alirocumab: The ODYSSEY OUTCOMES Trial

The ODYSSEY OUTCOMES trial evaluated the long-term efficacy and safety of alirocumab in patients who had recently experienced an acute coronary syndrome (ACS).[6]

 Study Design: This was a randomized, double-blind, placebo-controlled trial that enrolled nearly 19,000 patients with a recent ACS and elevated lipid levels despite high-intensity statin therapy. Patients were randomized to receive either alirocumab or a placebo. The primary endpoint was the time to the first occurrence of a major adverse cardiovascular event (MACE).[6]

### **Ezetimibe: The IMPROVE-IT Trial**

The IMPROVE-IT (Improved Reduction of Outcomes: Vytorin Efficacy International Trial) was a landmark study that assessed the clinical benefit of adding ezetimibe to statin therapy.[7][10]

• Study Design: This was a multicenter, randomized, double-blind, active-control trial that enrolled over 18,000 patients hospitalized for an ACS. Patients were randomized to receive either simvastatin 40 mg plus ezetimibe 10 mg or simvastatin 40 mg plus a placebo. The primary endpoint was a composite of cardiovascular death, nonfatal myocardial infarction, unstable angina requiring rehospitalization, coronary revascularization, or nonfatal stroke.[9]

# Visualizing the Data: Pathways and Workflows Inclisiran's Mechanism of Action





Click to download full resolution via product page

Caption: Inclisiran's RNAi mechanism in hepatocytes.

## **Experimental Workflow for Assessing LDL-C Reduction**





Click to download full resolution via product page

Caption: A generalized clinical trial workflow.



# **Logical Comparison of Long-Term LDL-C Lowering Therapies**





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medcomms.project.mimsit.net [medcomms.project.mimsit.net]
- 2. drugs.com [drugs.com]
- 3. drugs.com [drugs.com]
- 4. drugs.com [drugs.com]
- 5. reference.medscape.com [reference.medscape.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Ezetimibe: Clinical and Scientific Meaning of the IMPROVE-IT Study PMC [pmc.ncbi.nlm.nih.gov]
- 10. IMProved Reduction of Outcomes: Vytorin Efficacy International Trial American College of Cardiology [acc.org]
- 11. ahajournals.org [ahajournals.org]
- 12. Atorvastatin in stroke: a review of SPARCL and subgroup analysis PMC [pmc.ncbi.nlm.nih.gov]
- 13. ctsu.ox.ac.uk [ctsu.ox.ac.uk]
- 14. JUPITER trial Wikipedia [en.wikipedia.org]
- 15. gpnotebook.com [gpnotebook.com]
- 16. Rosuvastatin to prevent vascular events in men and women with elevated C-reactive protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. primarycare.northeastlondon.icb.nhs.uk [primarycare.northeastlondon.icb.nhs.uk]
- 18. praluenthcp [praluenthcp.com]



- 19. medicines.org.uk [medicines.org.uk]
- 20. drugs.com [drugs.com]
- 21. Atorvastatin oral tablet dosage: Strengths, low vs high dose, and more [medicalnewstoday.com]
- 22. Atorvastatin (oral route) Side effects & dosage Mayo Clinic [mayoclinic.org]
- 23. Rosuvastatin dosage guide: Forms, strength, when to take, and more [medicalnewstoday.com]
- 24. Rosuvastatin Dosage: Strengths, Form, When to Take, and More [healthline.com]
- 25. accessdata.fda.gov [accessdata.fda.gov]
- 26. Further Cardiovascular Outcomes Research With PCSK9 Inhibition in Subjects With Elevated Risk American College of Cardiology [acc.org]
- 27. Justification for the Use of Statins in Prevention: An Intervention Trial Evaluating Rosuvastatin American College of Cardiology [acc.org]
- 28. gpnotebook.com [gpnotebook.com]
- 29. Low-Density Lipoprotein Cholesterol Lowering With Evolocumab and Outcomes in Patients With Peripheral Artery Disease: Insights From the FOURIER Trial (Further Cardiovascular Outcomes Research With PCSK9 Inhibition in Subjects With Elevated Risk) -PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. merck.com [merck.com]
- To cite this document: BenchChem. [Durability of LDL-C Reduction by Inclisiran: A
   Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15603270#validating-the-durability-of-ldl-c-reduction-by-inclisiran]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com